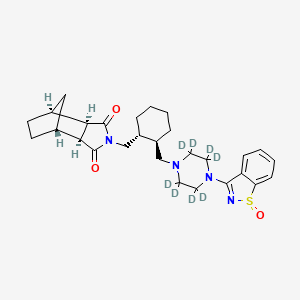
Lurasidone sulfoxide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurasidone sulfoxide-d8 is a deuterated derivative of lurasidone sulfoxide, which is a metabolite of lurasidone. Lurasidone is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lurasidone due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lurasidone sulfoxide-d8 typically involves the deuteration of lurasidone sulfoxide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
Lurasidone sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to lurasidone.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Lurasidone sulfone-d8.
Reduction: Lurasidone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lurasidone sulfoxide-d8 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of lurasidone.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of lurasidone.
Drug Development: Used as a reference standard in the development of new antipsychotic drugs.
Biological Studies: Understanding the interaction of lurasidone with biological targets and its effects on cellular pathways.
Mechanism of Action
Lurasidone sulfoxide-d8, like lurasidone, exerts its effects primarily through antagonism of dopamine D₂ and serotonin 5-HT₂A receptors . It also has partial agonist activity at serotonin 5-HT₁A receptors and antagonistic activity at serotonin 5-HT₇ receptors . These interactions modulate neurotransmitter activity in the brain, leading to its antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.
Lurasidone sulfoxide: The non-deuterated metabolite of lurasidone.
Other Atypical Antipsychotics: Such as risperidone, olanzapine, and quetiapine.
Uniqueness
Lurasidone sulfoxide-d8 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms helps in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C28H36N4O3S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1/i11D2,12D2,13D2,14D2 |
InChI Key |
MDYJLJKDGQUHSJ-WMRHRWEHSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NS(=O)C7=CC=CC=C76)([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


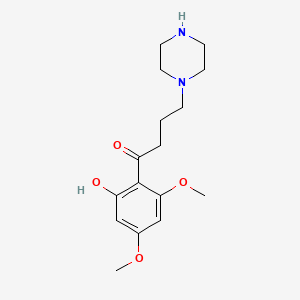
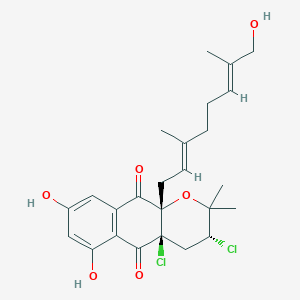
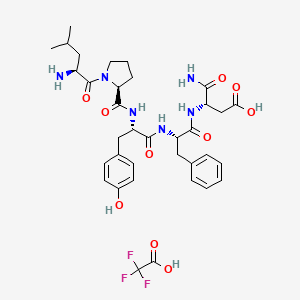

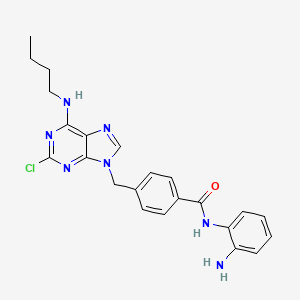
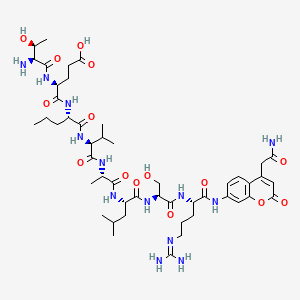
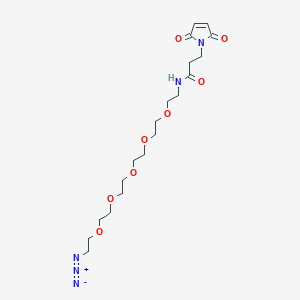
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)

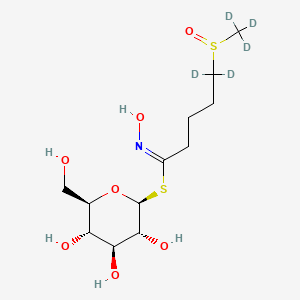
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
